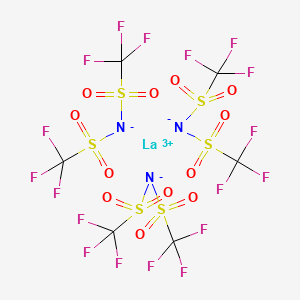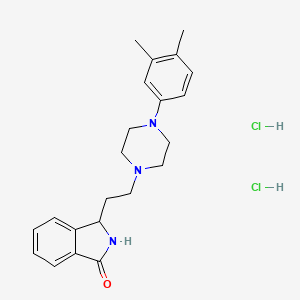
PD 168568 Dihydrochloride
Übersicht
Beschreibung
PD 168568 Dihydrochloride is a useful research compound. Its molecular formula is C22H29Cl2N3O and its molecular weight is 422.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Dichloroacetate (DCA) and Genetic Mitochondrial Diseases
Dichloroacetate (DCA), chemically related to PD 168568 Dihydrochloride, is explored as a potential treatment for genetic mitochondrial diseases. It acts primarily on the pyruvate dehydrogenase (PDH) complex, enhancing its activity by modifying phosphorylation and stability. DCA's metabolism and its inhibitory effect on glutathione transferase/maleylacetoacetate isomerase, play significant roles in its biotransformation and toxicity. Clinical trials and studies suggest its efficacy and tolerance in young children, especially for those with PDH deficiency. It holds promise in combined gene therapy and DCA treatments for these conditions (Stacpoole et al., 2008).
Therapeutic Potential in Huntington's Disease
Research on DCA also shows significant therapeutic effects in mouse models of Huntington's disease (HD). DCA stimulates the PDH complex, reducing cerebral lactate levels. In these models, DCA enhanced survival, improved motor function, delayed body weight loss, reduced neuron atrophy, and prevented diabetes, highlighting a potential therapeutic role in HD treatment (Andreassen et al., 2001).
Photodynamic/Photothermal Therapy in Cancer Treatment
This compound-related research includes the development of poly(dopamine) nanoparticles conjugated with Chlorin e6, used in photodynamic/photothermal therapy (PDT/PTT) for cancer. These nanoparticles enhance cellular uptake and reactive oxygen species production under laser irradiation, showing low dark toxicity but high phototoxicity. This dual-modal approach signifies a promising direction for non-invasive cancer therapy (Zhang et al., 2015).
Pyruvate Dehydrogenase Complex Deficiency
Another study on DCA's use in congenital lactic acidosis due to pyruvate dehydrogenase complex (PDC) deficiency shows that DCA can effectively stimulate residual enzyme activity, enhancing cellular energy metabolism. This suggests DCA's potential effectiveness in managing such diseases, although further trials are needed to confirm these findings (Berendzen et al., 2006).
Wirkmechanismus
Target of Action
PD 168568 Dihydrochloride is a potent and selective antagonist of the D4 dopamine receptor . The D4 dopamine receptor is one of the five subtypes of the dopamine receptor, which plays a crucial role in the nervous system by mediating the effects of dopamine, a neurotransmitter that is fundamental for brain function .
Mode of Action
As a D4 antagonist, this compound binds to the D4 dopamine receptor with high affinity, blocking the action of dopamine . This prevents dopamine from exerting its effects, leading to changes in the transmission of signals in the brain .
Pharmacokinetics
It is mentioned that this compound is orally active , suggesting that it can be absorbed through the digestive tract. The impact of these properties on the bioavailability of this compound would need further investigation.
Result of Action
This compound inhibits amphetamine-stimulated locomotor activity in vivo . This suggests that it may have a role in modulating behaviors associated with dopamine, such as movement and reward-seeking behavior.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
PD 168568 Dihydrochloride interacts primarily with the dopamine D4 receptor . The nature of this interaction is antagonistic, meaning that this compound binds to the D4 receptor and inhibits its activity .
Cellular Effects
This compound’s antagonistic interaction with the D4 receptor can have various effects on cellular processes. For instance, it can influence cell signaling pathways related to dopamine, potentially impacting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the D4 receptor, inhibiting its activity . This can lead to changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the dopamine signaling pathway due to its interaction with the D4 receptor
Eigenschaften
IUPAC Name |
3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O.2ClH/c1-16-7-8-18(15-17(16)2)25-13-11-24(12-14-25)10-9-21-19-5-3-4-6-20(19)22(26)23-21;;/h3-8,15,21H,9-14H2,1-2H3,(H,23,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNWLEGGYCVHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4C(=O)N3)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719341 | |
| Record name | 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210688-56-5 | |
| Record name | 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


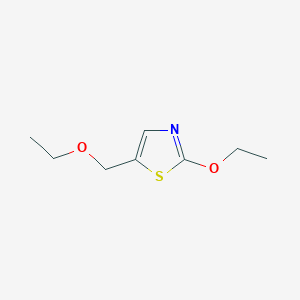
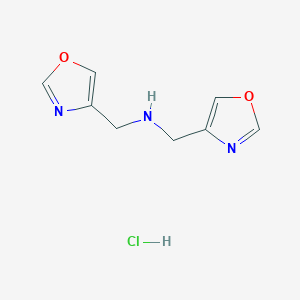
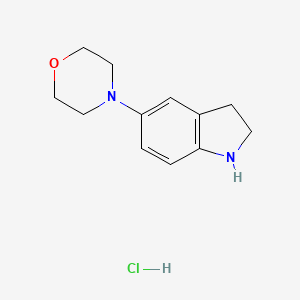
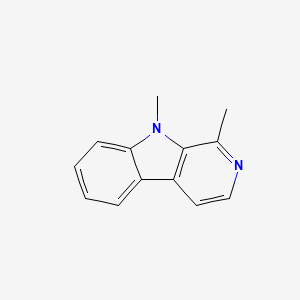


![Bis[6-(5,6-dihydrochelerythrinyl)]amine](/img/structure/B3028175.png)

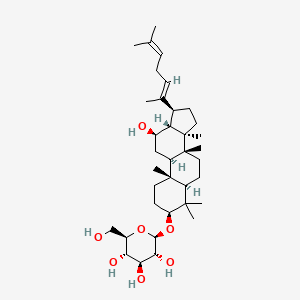
![beta-D-Glucopyranoside 3-[(1Z)-2-[4-(beta-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl]-5-hydroxyphenyl](/img/structure/B3028180.png)

![Ethyl (11bR)-4-Amino-2,6-bis(3,5-di-tert-butylphenyl)-4,5-dihydro-3H-cyclohepta[1,2-a:7,6-a']dinaphthalene-4-carboxylate](/img/structure/B3028184.png)
